molecular formula C23H23N3O2S B11484087 5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one

5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one

Cat. No.: B11484087
M. Wt: 405.5 g/mol
InChI Key: VWNGVMVVCYURIY-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including potential therapeutic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core.

    Introduction of the Thioxo Group: The thioxo group can be introduced via a thionation reaction, often using Lawesson’s reagent or phosphorus pentasulfide.

    Substitution Reactions: The methoxyphenyl and propyl groups are introduced through nucleophilic substitution reactions, typically using appropriate halides and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Halides, bases like sodium hydride or potassium carbonate, in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced beta-carboline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its beta-carboline core is of particular interest for developing new synthetic methodologies.

Biology

Biologically, beta-carbolines are known for their interaction with neurotransmitter systems. This compound could be investigated for its potential effects on serotonin or dopamine receptors, making it a candidate for neuropharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Beta-carbolines have been studied for their anti-cancer, anti-inflammatory, and anti-microbial properties. This specific compound could be explored for similar applications.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may bind to serotonin or dopamine receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with known psychoactive properties.

    Harmaline: Similar to harmine, with additional methoxy groups.

    Tetrahydro-beta-carboline derivatives: Various derivatives with different substituents on the beta-carboline core.

Uniqueness

5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and thioxo groups, in particular, may offer unique interactions with biological targets compared to other beta-carbolines.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

10-(4-methoxyphenyl)-13-propyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C23H23N3O2S/c1-3-12-25-22(27)19-13-17-16-6-4-5-7-18(16)24-20(17)21(26(19)23(25)29)14-8-10-15(28-2)11-9-14/h4-11,19,21,24H,3,12-13H2,1-2H3

InChI Key

VWNGVMVVCYURIY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2CC3=C(C(N2C1=S)C4=CC=C(C=C4)OC)NC5=CC=CC=C35

Origin of Product

United States

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